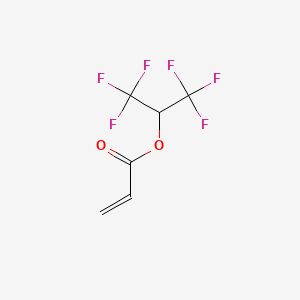








|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[F:6][C:7]([F:15])([F:14])[CH:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.OS(O)(=O)=O.O=S(=O)=O>>[C:1]([O:13][CH:8]([C:9]([F:12])([F:11])[F:10])[C:7]([F:15])([F:14])[F:6])(=[O:4])[CH:2]=[CH2:3] |f:3.4|
|


|
Name
|
|
|
Quantity
|
130.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
168.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(F)(F)F)O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
With reference to scheme (13) above, a 1000 mL three-neck flask can be equipped with a thermometer, agitator
|
|
Type
|
CUSTOM
|
|
Details
|
to form a mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the mixture at 60° C.-75° C
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture can be maintained at 60° C.-70° C. for about 4 hours
|
|
Duration
|
4 h
|
|
Type
|
DISTILLATION
|
|
Details
|
Single stage vacuum distillation of the mixture
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OC(C(F)(F)F)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |